Fmoc-D-Hph(2-Me)-OH

Description

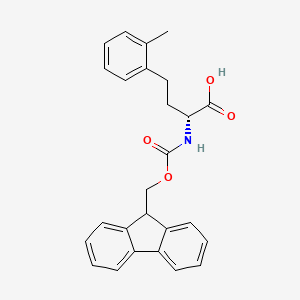

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBBDZBLYYOZAW-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Advantage of Modified Amino Acids in Peptide Therapeutics

An In-Depth Technical Guide to Fmoc-D-Hph(2-Me)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these limitations. This guide focuses on one such rationally designed building block: (2R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(o-tolyl)butanoic acid , commonly known as This compound .

This molecule is a derivative of D-homophenylalanine, distinguished by three critical features that impart unique advantages in peptide synthesis and drug design:

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), enabling the stepwise and efficient assembly of peptide chains under mild conditions.[1][2]

-

The D-Configuration: The use of a D-amino acid at specific positions within a peptide sequence is a well-established strategy to confer proteolytic resistance, as proteases are typically specific to L-amino acids.

-

The 2-Methylated Homophenylalanine Side Chain: The addition of a methyl group at the ortho (2-position) of the phenyl ring introduces significant steric constraints. This modification can enforce a specific torsional angle (χ) of the side chain, leading to peptides with more rigid conformations. Such pre-organization can enhance binding affinity to biological targets and further improve stability against enzymatic degradation.[3]

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and strategic application of this compound for researchers, medicinal chemists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The unique architecture of this compound is central to its function. The bulky Fmoc group provides the necessary protection for SPPS, while the 2-methylated phenylbutyl side chain offers a tool for conformational control.

Caption: Chemical Structure of this compound.

While specific experimental data for this compound is not widely published, its properties can be reliably estimated from its constituent parts and comparison with closely related analogs.

| Property | Value / Description | Source / Rationale |

| Synonyms | Fmoc-D-2-methyl-homophenylalanine; (2R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(o-tolyl)butanoic acid | IUPAC Nomenclature |

| CAS Number | Not assigned. | Based on searches of chemical supplier databases. |

| Molecular Formula | C₂₆H₂₅NO₄ | Calculated |

| Molecular Weight | 415.48 g/mol | Calculated |

| Appearance | Expected to be a white to off-white powder. | Based on analogs like Fmoc-D-Hph-OH and Fmoc-D-Phe-OH.[1][4] |

| Purity | Typically ≥98% by HPLC for research-grade material. | Standard for SPPS-grade amino acids.[1] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). | General property of Fmoc-amino acids.[4][5] |

| Melting Point | Estimated to be in the range of 135-150 °C. | Based on Fmoc-D-Hph-OH (139-146 °C). The methyl group may slightly alter crystal packing.[1] |

| Storage | Store at 2-8°C, desiccated. | Standard for Fmoc-protected amino acids to prevent degradation.[6][7] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard cycles of Fmoc-SPPS. However, the key point of differentiation and a critical experimental consideration is the steric hindrance imparted by the ortho-methyl group on the phenyl ring. This steric bulk is close to the site of peptide bond formation and can significantly slow down the coupling reaction.[8][9]

Workflow for Incorporating this compound

Caption: SPPS cycle for incorporating sterically hindered amino acids.

Detailed Experimental Protocol

This protocol provides a robust starting point. Optimization may be required based on the specific peptide sequence and scale.

-

Resin Preparation and Swelling:

-

Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for protected fragments).

-

Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal of the growing peptide chain.

-

Drain and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound (Critical Step):

-

Rationale: Standard coupling reagents like HBTU/HOBt may be inefficient due to steric hindrance. More potent uronium/guanidinium salt-based reagents are recommended. Microwave-assisted synthesis can also dramatically improve coupling efficiency for hindered amino acids.[9]

-

Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HATU (3-5 eq.), and a base like DIPEA or 2,4,6-Collidine (6-10 eq.) in DMF.

-

Activation: Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin.

-

Reaction Time: Allow the coupling to proceed for an extended period, typically 2-4 hours at room temperature (compared to 30-60 minutes for non-hindered amino acids). The reaction can be monitored using a qualitative ninhydrin test.

-

Double Coupling: If the ninhydrin test is positive (indicating incomplete reaction), drain the vessel, wash with DMF, and repeat the coupling step with a freshly prepared solution of activated amino acid.

-

-

Washing:

-

After a negative ninhydrin test, thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

-

-

Capping (Optional but Recommended):

-

To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

-

-

Cycle Repetition:

-

Return to Step 2 to continue elongating the peptide chain.

-

-

Final Cleavage and Purification:

-

Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

-

The Scientific Rationale: Impact of 2-Methyl Substitution

The introduction of the ortho-methyl group is not a trivial modification; it is a deliberate design choice to manipulate the peptide's conformational landscape and biophysical properties.

Conformational Rigidity

The methyl group on the phenyl ring creates a steric clash that restricts the free rotation around the Cβ-Cγ bond (the χ₁ torsion angle). This forces the side chain into a more defined, lower-energy conformation.

Caption: Impact of 2-methylation on side-chain rotational freedom.

This "conformational locking" can be highly advantageous:

-

Enhanced Receptor Binding: By pre-organizing the peptide into a conformation that is complementary to its target receptor, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity.

-

Improved Metabolic Stability: The rigid conformation and the steric shield provided by the methyl group can make the adjacent peptide bonds less accessible to proteolytic enzymes, thereby increasing the peptide's half-life in vivo.[10]

Conclusion: A Specialized Tool for Advanced Peptide Design

This compound is a highly specialized building block for peptide chemists aiming to design next-generation therapeutic peptides. While its use requires careful consideration of reaction conditions to overcome the challenge of steric hindrance, the potential rewards are substantial. The ability to enforce specific side-chain conformations provides a powerful tool to enhance binding affinity, improve metabolic stability, and ultimately create more potent and drug-like peptide candidates. As the field of peptide therapeutics continues to evolve, such rationally designed, non-proteinogenic amino acids will be indispensable for unlocking new therapeutic possibilities.

References

-

Chem-Impex. Fmoc-D-homophenylalanine. Retrieved February 6, 2026, from [Link]

-

Chem-Impex. Fmoc-D-β-homophenylalanine. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Retrieved February 6, 2026, from [Link]

-

ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 6, 2026, from [Link]

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 6, 2026, from [Link]

-

PubChem. Fmoc-phenylalanine. Retrieved February 6, 2026, from [Link]

-

Aapptec Peptides. Fmoc-HPhe-OH, N-Fmoc-L-homophenylalanine. Retrieved February 6, 2026, from [Link]

-

PubMed. Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. Retrieved February 6, 2026, from [Link]

-

Aapptec Peptides. Substituted Phenylalanines. Retrieved February 6, 2026, from [Link]

-

MDPI. Effects of Side Chain and Peptide Bond Modifications on the Targeting Properties of Stabilized Minigastrin Analogs. Retrieved February 6, 2026, from [Link]

-

Thieme Gruppe. Highly Sterically Hindered Peptide Bond Formation. Retrieved February 6, 2026, from [Link]

-

SpringerLink. Methods and protocols of modern solid phase peptide synthesis. Retrieved February 6, 2026, from [Link]

-

Indian Academy of Sciences. Influence of nature of side chain on conformation of alternating L- and D-peptides. Retrieved February 6, 2026, from [Link]

-

PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved February 6, 2026, from [Link]

-

ACS Publications. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved February 6, 2026, from [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. Retrieved February 6, 2026, from [Link]

-

PMC. Side-Chain Conformational Changes upon Protein-Protein Association. Retrieved February 6, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]

- 4. Fmoc-D-Phe-OH Novabiochem 86123-10-6 [sigmaaldrich.com]

- 5. Fmoc-D-Trp(Boc)-OH Novabiochem 163619-04-3 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 10. mdpi.com [mdpi.com]

Molecular weight and formula of Fmoc-D-Hph(2-Me)-OH

Topic: Molecular weight and formula of Fmoc-D-Hph(2-Me)-OH Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.[1]

Physicochemical Characterization & Synthetic Utility in Peptide Therapeutics[1][2]

Executive Summary

This compound is a specialized non-canonical amino acid derivative utilized in the synthesis of protease-resistant peptide therapeutics.[1] As a derivative of D-homophenylalanine (D-Hph), it incorporates a methylene extension in the side chain relative to phenylalanine, providing increased flexibility, while the ortho-methyl substitution on the aromatic ring introduces specific steric constraints.[1] This unique combination allows medicinal chemists to probe hydrophobic pockets with distinct spatial geometries and improve metabolic stability against chymotrypsin-like proteases.[1]

Chemical Identity & Physicochemical Properties[1][3][4]

The following data is derived from the structural stoichiometry of the molecule. As a specialized derivative, experimental values may vary slightly based on isotopic purity and solvation.

2.1 Structural Nomenclature

-

Common Name: Fmoc-D-2-methylhomophenylalanine[1]

-

Systematic Name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(2-methylphenyl)butanoic acid[1]

-

Side Chain Architecture: The "Hph" designation indicates a homophenylalanine backbone (2-amino-4-phenylbutanoic acid).[1] The "(2-Me)" suffix denotes a methyl substitution at the ortho position of the phenyl ring.[1]

2.2 Quantitative Data Table

| Property | Value | Notes |

| Chemical Formula | C₂₆H₂₅NO₄ | Derived from Fmoc-D-Hph (C₂₅H₂₃NO₄) + Methyl group (-H + CH₃) |

| Molecular Weight | 415.49 g/mol | Average mass |

| Exact Mass | 415.1784 Da | Monoisotopic mass |

| Stereochemistry | D-Isomer | (R)-configuration at the α-carbon |

| Protecting Group | Fmoc | Base-labile (removed by piperidine) |

| Solubility | DMF, NMP, DMSO | Hydrophobic; poor solubility in water/ether |

2.3 Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity, highlighting the extended side chain and the ortho-methyl steric block.[1]

Figure 1: Structural connectivity of this compound.[1] Note the gamma-linkage to the aromatic ring, characteristic of homophenylalanine.[1]

Synthetic Implications & Protocols

3.1 Why Use this compound?

-

Metabolic Stability: The D-configuration renders the peptide bond resistant to endogenous L-proteases.[1] The extended side chain (homo-derivative) alters the scissile bond position relative to the protease active site.[1]

-

Conformational Restriction: The ortho-methyl group introduces steric clash with the peptide backbone or adjacent side chains, restricting the rotation of the aromatic ring (χ2 torsion angle). This can lock the peptide into a bioactive conformation.

-

Hydrophobic Reach: Hph extends the aromatic ring further than Phe, allowing the peptide to reach deeper hydrophobic pockets in GPCRs or protein-protein interfaces.

3.2 Solid-Phase Peptide Synthesis (SPPS) Protocol

Due to the hydrophobicity and slight steric bulk of the ortho-methyl group, standard coupling protocols may result in deletion sequences.[1] The following optimized protocol ensures high-fidelity incorporation.

Reagents Required:

-

Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g recommended to reduce aggregation).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1]

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

Activation (Pre-activation is critical):

-

Dissolve 3.0 equivalents (eq) of This compound in minimal DMF.

-

Add 2.9 eq of HATU .

-

Add 6.0 eq of DIPEA .

-

Allow to activate for 30–60 seconds (yellow color change).

-

-

Coupling:

-

Add activated solution to the resin.

-

Agitate at room temperature for 60–90 minutes .

-

Note: For difficult sequences, double couple (repeat step 3-4) or heat to 50°C (microwave assisted).

-

-

Monitoring: Verify coupling efficiency using the Kaiser Test (qualitative) or Chloranil Test (for secondary amines).

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

3.3 Synthesis Cycle Diagram (DOT)

Figure 2: Optimized SPPS cycle for sterically demanding amino acids like this compound.

Quality Control & Handling

4.1 HPLC Analysis

Due to the aromatic nature of the Hph(2-Me) side chain, this residue imparts significant hydrophobicity to the peptide.[1]

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

-

Gradient: Expect a shift to higher organic percentages (acetonitrile) compared to the Phe-analog.[1]

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Fmoc/Phenyl absorption).

4.2 Storage & Stability[1][2][3][4]

-

Temperature: Store at +2°C to +8°C (desiccated). Long-term storage at -20°C.

-

Hygroscopicity: Moderately hygroscopic. Allow bottle to equilibrate to room temperature before opening to prevent hydrolysis of the Fmoc ester.

-

Shelf Life: >2 years if stored properly under inert gas (Argon/Nitrogen).

References

Sources

Fmoc-D-Hph(2-Me)-OH CAS number and chemical identifiers

An In-Depth Technical Guide to Fmoc-D-Hph(2-Me)-OH: Properties, Synthesis, and Application

For researchers, scientists, and professionals in drug development, the use of non-natural amino acids is a cornerstone of modern peptide and protein engineering. These unique building blocks offer the ability to introduce novel functionalities, enhance stability, and modulate the pharmacological properties of therapeutic peptides. Among these, this compound, or Nα-(9-Fluorenylmethoxycarbonyl)-D-2-methyl-homophenylalanine, stands out as a valuable reagent for solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical identity, properties, and a detailed protocol for its application.

Core Concepts: Understanding this compound

This compound belongs to the class of Fmoc-protected amino acids, which are fundamental components in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group is a base-labile moiety that shields the alpha-amino group of the amino acid during the coupling reaction, preventing unwanted side reactions. The "D" designation indicates the stereochemistry of the amino acid, signifying that it is the D-enantiomer, which can be incorporated into peptide chains to increase resistance to proteolytic degradation.

The "Hph(2-Me)" portion of the name denotes a homophenylalanine residue with a methyl group at the 2-position of the phenyl ring. Homophenylalanine is an analog of phenylalanine with an additional methylene group in its side chain. The presence of the 2-methyl group introduces steric hindrance and alters the electronic properties of the aromatic side chain, which can influence the conformation and binding affinity of the resulting peptide.

Chemical Identifiers and Properties

To provide a clear frame of reference, the following table summarizes the chemical identifiers for the closely related and well-documented compound, Fmoc-D-homophenylalanine.

| Identifier | Value | Source |

| CAS Number | 135944-09-1 | [1][2] |

| Synonyms | Fmoc-D-HomoPhe-OH, (R)-2-(Fmoc-amino)-4-phenyl-butyric acid | [1][2] |

| Molecular Formula | C25H23NO4 | [1][2] |

| Molecular Weight | 401.45 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1][2] |

For this compound, the molecular formula would be C26H25NO4 and the molecular weight would be approximately 415.48 g/mol . The addition of the methyl group is expected to have a subtle but potentially significant impact on its solubility and reactivity, which should be considered during experimental design.

Synthesis and Availability

The synthesis of N-Fmoc-N-methyl-D-homophenylalanine and its analogs is a complex process that requires careful control of multiple chemical transformations to ensure high purity and maintain stereochemical integrity. The general synthetic route typically involves the N-methylation of D-homophenylalanine, which can be achieved through methods such as reductive amination or alkylation with methyl iodide. This is followed by the protection of the amino group with Fmoc-Cl in the presence of a suitable base.

Due to the specialized nature of this compound, it is primarily available from specialty chemical suppliers that focus on reagents for peptide synthesis and drug discovery.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. SPPS is a powerful technique that allows for the stepwise assembly of a peptide chain on a solid support, or resin. The process involves a series of repeating cycles of deprotection, coupling, and washing steps.

The incorporation of this compound into a peptide sequence can be leveraged to:

-

Enhance Proteolytic Stability: The D-configuration of the amino acid makes the resulting peptide less susceptible to degradation by proteases.

-

Introduce Conformational Constraints: The steric bulk of the 2-methylphenyl group can restrict the conformational freedom of the peptide backbone, which can be advantageous for optimizing receptor binding.

-

Modulate Pharmacokinetic Properties: The introduction of this non-natural amino acid can alter the solubility, lipophilicity, and overall pharmacokinetic profile of a peptide therapeutic.

Experimental Protocol: Incorporation of this compound via SPPS

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support.

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

Wash the resin with DCM (2-3 times).

-

Wash the resin with Methanol (2-3 times).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow Visualization

The following diagram illustrates the key stages of the solid-phase peptide synthesis cycle for the incorporation of this compound.

Caption: Solid-Phase Peptide Synthesis Cycle

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is a white powder and should be stored in a cool, dry place, typically between 0-8°C, to ensure its stability. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized yet powerful tool for chemists and pharmacologists engaged in peptide research and drug development. Its unique structural features offer a means to rationally design peptides with enhanced stability and tailored biological activity. A thorough understanding of its properties and the principles of solid-phase peptide synthesis is crucial for its successful application in the laboratory. By following established protocols and exercising due diligence in handling, researchers can effectively leverage this non-natural amino acid to advance the frontiers of peptide science.

References

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

Sources

Technical Deep Dive: Fmoc-D-Hph(2-Me)-OH in Peptidomimetic Design

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In the landscape of modern peptide therapeutics, the transition from native sequences to peptidomimetics is driven by the need for enhanced metabolic stability and receptor selectivity. Fmoc-D-Hph(2-Me)-OH (Fmoc-D-2-methylhomophenylalanine) represents a high-value building block in this domain. By combining the non-proteinogenic "homo" backbone extension, D-stereochemistry, and ortho-methyl steric restraints, this residue serves as a "molecular anchor." It is engineered to lock bioactive conformations and shield peptide bonds from proteolytic degradation, particularly in the design of proteolytically stable GPCR ligands and enzyme inhibitors.

This guide provides a comprehensive technical analysis of this compound, detailing its structural impact, synthesis protocols, and application in extending the half-life of peptide drugs.

Chemical Architecture & Physicochemical Profile[1]

This compound is not merely a phenylalanine analog; it is a multi-modified scaffold designed to disrupt standard enzymatic recognition while maintaining hydrophobic binding affinity.

Structural Deconstruction

-

Fmoc (9-fluorenylmethoxycarbonyl): The

-protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS), specifically the base-labile Fmoc/tBu strategy.[1] -

D-Configuration: Inverts the stereocenter, rendering the preceding peptide bond unrecognizable to most endogenous L-specific proteases (e.g., chymotrypsin, pepsin).

-

Hph (Homophenylalanine): The insertion of an extra methylene unit (

) between the -

2-Me (Ortho-Methylation): The methyl group at the ortho position of the phenyl ring introduces significant steric bulk. This restricts the rotation of the aromatic ring, forcing the side chain into a preferred rotameric state that can stabilize

-turns or helices.

Data Summary Table

| Property | Specification |

| Chemical Name | N-( |

| Common Abbreviation | This compound |

| CAS Number | 1260594-48-6 |

| Molecular Formula | |

| Molecular Weight | 415.48 g/mol |

| Chirality | D-Isomer (R-configuration at |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Purity Standard |

Mechanistic Role in Peptidomimetics

The incorporation of this compound is rarely random; it is a strategic choice to solve specific failure modes in peptide drug candidates.

The "Double-Lock" Stability Mechanism

Native peptides typically have half-lives measured in minutes due to rapid renal clearance and enzymatic hydrolysis. This compound employs a "Double-Lock" mechanism to extend this to hours or days:

-

Stereochemical Lock (D-isomer): The D-configuration prevents the formation of the transition state required by serine proteases, which are stereoselective for L-amino acids.

-

Steric/Topological Lock (Hph + 2-Me): The extended backbone (homo) shifts the scissile bond away from the enzyme's catalytic triad. Simultaneously, the ortho-methyl group creates a steric clash that prevents the residue from fitting into the S1 specificity pocket of enzymes like Neprilysin (NEP) or DPP-IV.

Conformational Restriction

The ortho-methyl group restricts the

-

Induce Helicity: Reduce the entropic penalty of folding by pre-organizing the side chain.

-

Maximize Hydrophobic Contact: The 2-Me group adds lipophilicity and volume, enhancing Van der Waals interactions within large hydrophobic binding pockets (e.g., GLP-1 receptor transmembrane domains).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Due to the steric bulk of the ortho-methyl group and the extended side chain, coupling this compound can be sluggish compared to standard Alanine or Glycine. The following protocol is optimized to prevent deletion sequences.

Reagents & Materials[2][4][5][6][7][8][9][10]

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids). Low loading (0.3–0.5 mmol/g) is recommended to reduce inter-chain aggregation.

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Optimized Coupling Workflow

-

Resin Preparation:

-

Swell resin in DCM (20 min) followed by DMF (20 min).

-

-

Fmoc Deprotection (Pre-cycle):

-

Treat with 20% Piperidine in DMF (

min). -

Wash with DMF (

), DCM (

-

-

Activation (The "Pre-activation" Step):

-

Dissolve this compound (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add HOAt (3.0 eq) to suppress racemization and enhance kinetics.

-

Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Note: Pre-activate for only 30-60 seconds. Longer activation can lead to guanidinium formation.

-

-

Coupling Reaction:

-

Add the activated mixture to the resin.

-

Agitate: Shake or vortex for 2 to 4 hours at room temperature. (Standard AA coupling is 45 min; the steric bulk requires extended time).

-

Optional: For difficult sequences, use microwave-assisted coupling (

C for 5 min, max power 25W).

-

-

Monitoring (Self-Validation):

-

Perform a Kaiser Test (ninhydrin). If blue (positive), re-couple using fresh reagents.

-

Alternatively, use the Chloranil Test if coupling to a secondary amine (e.g., Proline).

-

-

Capping (Recommended):

-

Treat with Acetic Anhydride/Pyridine/DMF solution to cap unreacted amines, preventing deletion sequences.

-

Cleavage & Isolation

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2-3 hours.

-

Precipitation: Cold diethyl ether.

Visualization of Mechanisms[1]

Diagram 1: The "Double-Lock" Stability Mechanism

This diagram illustrates how the structural features of this compound evade proteolytic degradation compared to a native Phenylalanine residue.

Caption: The "Double-Lock" mechanism: D-stereochemistry and ortho-methyl steric bulk prevent enzyme recognition and binding, significantly extending peptide half-life.

Diagram 2: Optimized SPPS Decision Workflow

A logic flow for researchers to determine when to use enhanced coupling conditions for this sterically hindered residue.

Caption: Decision tree for coupling sterically hindered this compound, prioritizing HATU/HOAt protocols upon initial failure.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Homophenylalanine Analogs. Retrieved from [Link]

-

ResearchGate. (2013). Synthetic protocol of Fmoc-His-OH derivatives and peptidomimetics. Retrieved from [Link] (Methodology grounding for steric amino acid coupling).

-

MDPI. (2025). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics. Retrieved from [Link]

Sources

Conformational Locking in Peptidomimetics: The Structural Mechanics of D-Hph(2-Me)

Executive Summary

In the optimization of peptide therapeutics, entropic penalty remains a primary barrier to high-affinity binding. This technical guide analyzes D-2-methyl-homophenylalanine (D-Hph(2-Me)) , a highly specialized non-canonical amino acid designed to overcome this barrier. By combining the backbone-reversing properties of D-chirality, the side-chain extension of homophenylalanine, and the rotameric lock of ortho-methylation, D-Hph(2-Me) acts as a precision tool for freezing bioactive conformations. This guide details the structural mechanics, synthesis protocols, and characterization metrics required to deploy this residue effectively.

Structural Mechanics: The "Three-Lock" Mechanism

The efficacy of D-Hph(2-Me) stems from three distinct structural constraints that operate simultaneously to reduce the conformational ensemble of the peptide chain.

The Chirality Lock (Backbone Control)

While L-amino acids predominantly populate the semi-extended polyproline II (

-

Effect: D-Hph(2-Me) acts as a potent nucleator for Type II'

-turns . -

Mechanism: The inverted chirality creates a steric clash between the side chain and the carbonyl oxygen of the preceding residue if the backbone attempts to adopt an extended conformation, forcing the chain into a reverse turn.

The Extension Factor (Spatial Reach)

Homophenylalanine (Hph) inserts a methylene group (

-

Comparison: Unlike Phenylalanine (Phe), where the aromatic ring is relatively close to the backbone, Hph allows the aromatic moiety to reach "deep pockets" in receptors (e.g., GPCR binding sites).

-

Risk: This extension typically increases rotational freedom (

and

The Ortho-Methyl Lock (Rotameric Constraint)

The addition of a methyl group at the 2-position (ortho) of the phenyl ring introduces a severe steric clash with the extended methylene chain and the peptide backbone.

-

Restriction: The 2-Me group restricts rotation around the

-

Result: The side chain is pre-organized into a bioactive conformation, minimizing the entropy loss when the peptide binds to its target.

Visualizing the Pathway

The following diagram illustrates the hierarchical impact of these modifications on peptide conformation.

Caption: Hierarchical structural impact of D-Hph(2-Me) modifications, culminating in entropic optimization.

Synthesis & Incorporation Protocols

Incorporating D-Hph(2-Me) via Solid Phase Peptide Synthesis (SPPS) presents significant challenges due to the steric bulk of the side chain, which shields the

Critical Reagents

-

Coupling Reagent: Standard HBTU/DIC is often insufficient. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU for higher reactivity.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less of a concern with D-isomers, distinct stereochemical purity is vital).

-

Solvent: DMF/NMP (1:1 ratio) to improve resin swelling and reagent diffusion.

Step-by-Step Coupling Protocol (Manual/Automated)

This protocol assumes a standard Fmoc-chemistry workflow.

| Step | Action | Reagents/Conditions | Rationale |

| 1. Swelling | Resin Preparation | DMF/DCM (1:1), 30 min | Ensures accessibility of reactive sites. |

| 2. Deprotection | Fmoc Removal | 20% Piperidine in DMF + 0.1M HOBt | HOBt suppresses aspartimide formation (if Asp present). |

| 3. Activation | Pre-activation | Fmoc-D-Hph(2-Me)-OH (3 eq), HATU (2.9 eq), DIEA (6 eq) | Pre-activate for 30 sec only to avoid guanidinium formation. |

| 4. Coupling | Reaction | 2 - 4 hours at RT (or 1h at 50°C microwave) | Steric hindrance requires extended kinetic time. |

| 5. Monitoring | QC Check | Chloranil Test (for secondary amines) or Kaiser Test | Crucial: If positive, proceed to Step 6. |

| 6. Re-Coupling | Double Coupling | Repeat Step 3-4 with fresh reagents | Often necessary for ortho-substituted residues. |

| 7. Capping | Terminate Unreacted | Acetic Anhydride/Pyridine | Prevents deletion sequences in downstream steps. |

Troubleshooting "Difficult Sequences"

If the D-Hph(2-Me) is followed by another bulky residue (e.g., Aib, Pro, or N-Me amino acids), aggregation on the resin is likely.

-

Solution: Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) or elevate temperature to 50°C (microwave assisted) to disrupt intermolecular H-bonds on the resin.

Structural Characterization

Once synthesized, verifying the conformational impact is essential. Standard LC-MS confirms identity, but not conformation.

Circular Dichroism (CD) Signatures

CD is the primary rapid-screen for secondary structure.

-

Target Signature: A Type II'

-turn (induced by D-amino acids) typically shows:-

Maximum: ~200-205 nm (strong positive band).

-

Minimum: ~220-230 nm (weak negative band).

-

-

Interpretation: A shift from a random coil (min at 198 nm) to the signature above indicates the D-Hph(2-Me) has successfully nucleated the turn.

NMR Spectroscopy (The Gold Standard)

To prove the "Rotameric Lock," NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

-

Key NOE Signals: Look for strong cross-peaks between the 2-Me protons and the

-proton of the residue itself ( -

Backbone Connectivity: Strong

NOEs indicate a folded, turn-like backbone. -

Temperature Coefficients: Measure amide proton chemical shifts (

) at varying temperatures. A coefficient (

Case Study: GPCR Antagonist Optimization

Context: A hypothetical optimization of a Bradykinin antagonist. The native sequence contains a Phe-Ser motif that is proteolytically unstable and conformationally mobile.

Experimental Logic:

-

Baseline: The native L-Phe analogue shows

nM but degrades in plasma ( -

Modification 1 (D-Phe): Improves stability (

hr) but drops affinity ( -

Modification 2 (D-Hph): Restores some affinity (

nM) by extending the ring back toward the pocket, but the entropy cost is high. -

Final Optimization (D-Hph(2-Me)): The 2-Me group locks the ring.

-

Result:

nM (12x improvement). -

Reason: The residue pre-pays the entropy cost of binding. The "locked" shape matches the receptor's hydrophobic pocket exactly without needing to freeze out rotamers upon binding.

-

Caption: Optimization workflow demonstrating the logical progression from native peptide to constrained peptidomimetic.

References

-

Hruby, V. J., et al. (1991). "Design of peptides, proteins, and peptidomimetics in chi space." Biopolymers.[1][2] Link

- Foundational text on restricting angles to improve potency.

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

- Authoritative source on non-n

-

Imperato, G., et al. (2023). "Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid." The Journal of Organic Chemistry. Link[2]

- Supports the mechanism of D-amino acids and steric bulk in inducing Type II' turns.

-

Valle, G., et al. (1992). "Constrained phenylalanine analogues. Preferred conformation of the Tic residue." International Journal of Peptide and Protein Research.[3] Link

- Provides the physical basis for how ring constraints (like Tic or ortho-substitution) force specific backbone angles.

-

Albericio, F., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

- Source for the HATU/Magic Mixture protocols described in Section 2.

Sources

Technical Guide: Solubility Characteristics of Fmoc-D-Hph(2-Me)-OH in DMF and DMSO for Advanced Peptide Synthesis

Abstract

This technical guide provides an in-depth analysis of the solubility of N-α-Fmoc-D-2-methyl-homophenylalanine (Fmoc-D-Hph(2-Me)-OH), a critical non-canonical amino acid used in modern peptide synthesis. Recognizing the frequent challenges encountered by researchers regarding the dissolution of complex, sterically hindered amino acid derivatives, this document moves beyond a simple data sheet. It offers a comprehensive framework for understanding, quantifying, and optimizing the solubility of this compound in two primary solvents for solid-phase peptide synthesis (SPPS): Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Included are a discussion of the physicochemical drivers of solubility, a detailed experimental protocol for in-lab solubility determination, and an exploration of the profound implications of solubility on coupling efficiency and peptide purity.

Introduction: The Role of this compound in Peptide Design

This compound is a non-proteinogenic amino acid derivative valued for its ability to introduce unique structural constraints into synthetic peptides. As a homologue of phenylalanine with a methyl group on the β-carbon, its incorporation can influence peptide conformation, enhance proteolytic stability, and modulate biological activity. However, the very features that make it desirable—a bulky, hydrophobic Fmoc protecting group combined with a sterically hindered and hydrophobic side chain—present significant challenges for its handling and use in automated and manual peptide synthesis, with solubility being the primary obstacle.

Inadequate solubility of an Fmoc-amino acid derivative in the synthesis solvent leads to a cascade of negative outcomes, including:

-

Reduced effective concentration: Slows down reaction kinetics for acylation.

-

Incomplete coupling reactions: Results in deletion sequences, which are difficult to purify away from the target peptide.

-

Precipitation in fluidic lines: Can cause instrument blockages and synthesis failure in automated synthesizers.

-

On-resin aggregation: The precipitating amino acid can contribute to the aggregation of the growing peptide chain.

Therefore, a thorough understanding and empirical determination of the solubility of this compound in the chosen solvent system is not merely a preliminary step but a critical parameter for success.

Physicochemical Drivers of Solubility in DMF and DMSO

The solubility of this compound is governed by its molecular structure and its interaction with the solvent.

-

The Solute (this compound): This molecule possesses a large, nonpolar surface area dominated by the fluorenyl (from the Fmoc group) and phenyl (from the side chain) rings. The carboxylic acid provides a site for polar interactions, but its influence is often outweighed by the extensive hydrophobic character. The β-methylation further increases steric bulk, potentially hindering efficient solvent molecule packing and interaction.

-

The Solvents:

-

Dimethylformamide (DMF; (CH₃)₂NC(O)H): A polar aprotic solvent, DMF is the workhorse of SPPS. Its polarity is sufficient to dissolve the polar components of the reaction (e.g., activator salts), while its organic nature helps solvate the hydrophobic protecting groups. It is an excellent solvent for many Fmoc-amino acids, but its capacity can be strained by highly hydrophobic or sterically hindered derivatives.

-

Dimethyl Sulfoxide (DMSO; (CH₃)₂SO): Another powerful polar aprotic solvent, DMSO generally exhibits greater solvating power than DMF for large, difficult-to-dissolve molecules. Its high polarity and hydrogen bond accepting capability make it effective at breaking up intermolecular interactions that can lead to precipitation. However, its higher viscosity and potential for side reactions under certain conditions mean it is often used as a co-solvent or additive rather than the primary bulk solvent.

-

While precise, publicly available quantitative solubility data for this compound is scarce, empirical evidence from the field suggests it is one of the more challenging derivatives to fully dissolve. Its solubility is expected to be moderate in DMF and significantly higher in DMSO.

Quantitative Solubility Data Summary

Specific solubility values are highly dependent on the purity of the solute and the exact grade (e.g., water content) of the solvent. As such, the data below should be considered illustrative. It is strongly recommended that researchers determine this value empirically using the protocol provided in Section 4.

| Compound | Solvent | Temperature | Reported Solubility (Approximate) | Source Type |

| This compound | DMF | Ambient | Data not publicly available | - |

| This compound | DMSO | Ambient | Data not publicly available | - |

| General Fmoc-AA | DMF | Ambient | Typically 0.1 - 0.5 M | Field Experience |

| Difficult / Hindered AA | DMF | Ambient | < 0.2 M | Field Experience |

Given the lack of specific data, the following protocol provides a reliable method for its determination.

Experimental Protocol: Gravimetric Determination of Equilibrium Solubility

This protocol describes a robust method to determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration (mg/mL or M) of the amino acid derivative in DMF and DMSO.

Materials:

-

This compound (high purity)

-

Anhydrous DMF (peptide synthesis grade)

-

Anhydrous DMSO (peptide synthesis grade)

-

2.0 mL microcentrifuge tubes or glass vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermomixer or incubator shaker set to a constant temperature (e.g., 25 °C)

-

Calibrated micropipettes

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass vials for solvent evaporation

Methodology:

-

Preparation: Add an excess amount of this compound to a 2.0 mL tube. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. For example, start with ~50-100 mg.

-

Solvent Addition: Accurately pipette a defined volume of the chosen solvent (e.g., 1.0 mL of DMF) into the tube. Record the exact volume.

-

Equilibration:

-

Seal the tube tightly to prevent solvent evaporation.

-

Place the tube in a thermomixer or shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient period to ensure equilibrium is reached. For complex molecules, 24 hours is recommended. Intermittent vortexing can help break up larger solid particles.

-

-

Phase Separation: After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet all undissolved solid. This step is critical for ensuring only the saturated supernatant is sampled.

-

Sample Collection:

-

Carefully open the tube, being sure not to disturb the solid pellet.

-

Withdraw a precise volume of the clear supernatant (e.g., 500 μL) using a calibrated micropipette. For maximum accuracy, pass this supernatant through a 0.2 μm syringe filter into a pre-weighed (tared) glass vial. This removes any remaining microscopic particulates.

-

-

Solvent Evaporation: Place the vial with the filtered supernatant in a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen until all the solvent has completely evaporated.

-

Gravimetric Analysis:

-

Once the solvent is gone, place the vial back on the analytical balance and record the final weight.

-

Subtract the initial tare weight of the vial to get the mass of the dissolved this compound.

-

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant collected (mL)

To convert to Molarity (M):

Solubility (M) = Solubility (g/L) / Molecular Weight of Solute ( g/mol )

The entire workflow can be visualized as follows:

Caption: Workflow for Gravimetric Solubility Determination.

Implications and Strategies for Solid-Phase Peptide Synthesis (SPPS)

Understanding the solubility limit is paramount for successful SPPS. If the desired concentration for your stock solution (e.g., 0.5 M) exceeds the measured solubility, you must adjust your protocol.

Logical Framework for SPPS Protocol:

Caption: Decision matrix for SPPS based on solubility data.

Strategies for Low Solubility:

-

Use a Co-solvent: The most common and effective strategy is to use a mixture of DMF and DMSO. A 1:1 (v/v) DMF/DMSO mixture can dramatically increase the solubility of difficult amino acids without significantly altering the standard SPPS chemistry. For extremely challenging cases, pure DMSO can be used as the amino acid solvent, although it should be noted that wash steps should still be performed with DMF.

-

Reduce Concentration: If solubility is marginal, simply preparing a more dilute stock solution (e.g., 0.2 M instead of 0.5 M) and increasing the volume delivered for the coupling reaction is a viable option. This maintains the required molar excess but requires software adjustments on automated synthesizers.

-

In-situ Sonication: Some synthesizers are equipped with sonicators that can be applied during the dissolution of the amino acid in the vial just prior to transfer, helping to dissolve stubborn particles.

-

Gentle Warming: Warming the amino acid/solvent mixture (e.g., to 30-40 °C) can temporarily increase solubility. This must be done with caution, as elevated temperatures can increase the rate of side reactions, such as racemization, especially during the activation step.

Conclusion

This compound is a powerful tool for peptide chemists, but its effective use is critically dependent on overcoming solubility hurdles. While public data is limited, this guide empowers researchers by providing the scientific context, a robust experimental protocol for determining solubility in DMF and DMSO, and a clear set of strategies to apply this knowledge in practice. By treating solubility not as a given, but as a key experimental parameter to be measured and optimized, researchers can significantly improve the reliability, efficiency, and success rate of syntheses involving this and other challenging non-canonical amino acids.

Methodological & Application

Application Notes and Protocols for Solid Phase Peptide Synthesis of Peptides Containing Fmoc-D-Hph(2-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery. These modifications can profoundly influence the resulting peptide's conformational properties, metabolic stability, and receptor-binding affinity. One such valuable building block is Fmoc-D-Hph(2-Me)-OH (Fmoc-D-2-methyl-homophenylalanine), a sterically hindered, N-methylated amino acid. Its unique structure can impart crucial characteristics to a peptide, such as increased resistance to enzymatic degradation and the potential for enhanced cell permeability.[1]

However, the very features that make this compound an attractive candidate for peptide modification also present significant challenges during solid-phase peptide synthesis (SPPS). The steric bulk introduced by the 2-methyl group on the phenyl ring and the N-methyl group on the backbone amide can hinder the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[2][3] This application note provides a comprehensive guide to the successful incorporation of this compound into peptides using Fmoc-based SPPS, drawing upon established protocols for sterically hindered and N-methylated amino acids.

I. Understanding the Challenge: Steric Hindrance in SPPS

The core principle of SPPS involves a cyclical process of deprotecting the N-terminal Fmoc group of the growing peptide chain and then coupling the next Fmoc-protected amino acid.[4][5][6] With standard amino acids, this process is typically efficient. However, the bulky nature of this compound can significantly slow down the coupling step.[2][3] The methyl group on the phenyl ring restricts the rotational freedom of the side chain, while the N-methyl group directly obstructs the approach of the activated carboxyl group of the incoming amino acid. This necessitates optimized protocols to achieve high coupling efficiency.

II. Recommended Materials and Reagents

Resins

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).

| Resin Type | C-Terminal Functionality | Recommended Use |

| 2-Chlorotrityl chloride resin | Carboxylic acid | Ideal for preparing fully protected peptide fragments and minimizing diketopiperazine formation.[7] |

| Wang resin | Carboxylic acid | A standard resin for the synthesis of peptide acids. |

| Rink amide resin | Amide | The resin of choice for peptides with a C-terminal amide.[7] |

Amino Acids and Derivatives

-

High-quality Fmoc-protected amino acids are crucial for successful synthesis.

-

This compound : Ensure high purity to avoid the introduction of impurities.

Coupling Reagents

Standard coupling reagents may be inefficient for sterically hindered amino acids. The use of more potent activators is highly recommended.

| Coupling Reagent | Class | Key Features |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Uronium Salt | A highly efficient and widely used coupling reagent. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | Known for its high reactivity and ability to overcome steric hindrance. |

| PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | Phosphonium Salt | Effective for difficult couplings, including those involving N-methylated amino acids. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Another powerful coupling reagent suitable for hindered systems. |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | A third-generation uronium salt with high efficiency, especially in microwave-assisted SPPS.[8] |

Solvents and Other Reagents

-

N,N-Dimethylformamide (DMF) : Peptide synthesis grade, amine-free.

-

Dichloromethane (DCM) : Reagent grade.

-

Piperidine : For Fmoc deprotection. A 20% solution in DMF is typically used.[7]

-

Diisopropylethylamine (DIPEA) : As a base in the coupling reaction.

-

Trifluoroacetic acid (TFA) : For the final cleavage of the peptide from the resin.

-

Scavengers : A cocktail of scavengers is essential during cleavage to prevent side reactions. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[9][10]

III. Experimental Protocols

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers.

A. Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes.

-

Drain the DMF.

B. Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Caption: Fmoc deprotection workflow.

Protocol:

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

-

Agitate the mixture for 5 minutes, then drain the solution.[11]

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[11]

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

C. Coupling of this compound

This is the critical step where the sterically hindered amino acid is incorporated.

Sources

- 1. peptide.com [peptide.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. digital.csic.es [digital.csic.es]

- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Incorporating Fmoc-D-Hph(2-Me)-OH into biologically active peptides

Application Note: Strategic Incorporation of Fmoc-D-Hph(2-Me)-OH into Bioactive Peptides

Executive Summary

This guide details the methodology for incorporating This compound (Fmoc-D-2-methyl-homophenylalanine) into solid-phase peptide synthesis (SPPS).[1] This non-canonical amino acid (NCAA) combines three critical structural features: the D-configuration (proteolytic stability), the homophenylalanine scaffold (extended hydrophobic reach), and the 2-methyl substitution (conformational restriction via the "Magic Methyl" effect).

Successful incorporation requires specific deviations from standard SPPS protocols to address steric bulk, hydrophobicity-driven aggregation, and solubility challenges.

Scientific Rationale: The "Reach and Lock" Mechanism

Before synthesis, it is vital to understand why this residue is selected. It functions as a precision tool in rational drug design:

-

The "Magic Methyl" Effect: The addition of a methyl group at the ortho (2) position of the phenyl ring restricts the rotation of the aromatic moiety. In medicinal chemistry, this can lock the side chain into a bioactive conformation, potentially boosting potency by 10-100 fold (the "Magic Methyl" effect) by reducing the entropic penalty upon binding.

-

Extended Reach (Hph vs. Phe): The homophenylalanine scaffold possesses an ethylene spacer (–CH₂–CH₂–) rather than the methylene spacer of Phenylalanine. This allows the aromatic ring to reach deeper hydrophobic pockets in receptors (e.g., GLP-1, GPCRs) that are inaccessible to standard Phe residues.

-

Metabolic Armor: The D-configuration renders the backbone resistant to proteases, while the 2-Me group protects the aromatic ring from metabolic oxidation at the ortho position.

Critical Pre-Synthesis Considerations

Solubility & Aggregation

This compound is significantly more hydrophobic than Fmoc-Phe-OH.[1]

-

Risk: On-resin aggregation (beta-sheet formation) during coupling, leading to deletion sequences.[1]

-

Solution: Use a binary solvent system. Standard DMF is often insufficient.[1]

-

Recommended:DMF:DCM (1:1) or NMP for coupling reactions involving this residue.[1]

-

Steric Parameters

While the 2-Me group is distal to the

-

Implication: Standard coupling times (30 min) must be extended.

Detailed SPPS Protocol

Materials & Reagents

-

Resin: 2-Chlorotrityl Chloride (2-CTC) (Recommended for preventing racemization of C-terminal residues) or Rink Amide ProTide (for reduced aggregation).[1]

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Avoid DIC/Oxyma for this specific bulky coupling if possible.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for acid-sensitive linkers.[1]

Step-by-Step Incorporation Workflow

Step 1: Resin Preparation (Swelling) [1][2]

-

Swell in DCM (not DMF) for 30 minutes. DCM swells polystyrene beads better, exposing internal sites.

Step 2: Coupling this compound Note: This protocol assumes the NCAA is being coupled to the growing chain.[1]

-

Dissolution: Dissolve this compound (3.0 eq) in a minimal volume of NMP or DMF/DCM (1:1).

-

Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq).

-

Reaction: Add mixture to the resin.

-

Conditions:

-

Room Temp: Shake for 2 hours .

-

Microwave (Preferred): 75°C for 10 minutes (Power: 25W).

-

-

Wash: DMF (3x), DCM (3x), DMF (3x).

Step 3: Verification (The Micro-Cleavage) Do not rely solely on the Kaiser Test (Colorimetric), as the bulky side chain can give false negatives.

-

Remove ~2 mg of resin beads.[1]

-

Treat with 50 µL TFA/TIPS/H2O (95:2.5:2.5) for 15 mins.

-

Evaporate TFA under nitrogen stream.[1]

-

Redissolve in MeCN/H2O (50:50) and inject into LC-MS.

-

Pass Criteria: >98% conversion of the precursor mass to the Fmoc-D-Hph(2-Me)-peptide mass.[1]

Step 4: Fmoc Deprotection

-

Treat with 20% Piperidine in DMF (with 0.1M Oxyma Pure to prevent aspartimide formation if Asp is present).[1]

-

2 x 10 minutes.

-

Note: The bulky side chain does not significantly hinder N-terminal deprotection.[1]

Step 5: Elongation (The Next Amino Acid) Critical Warning: The N-terminus of the anchored D-Hph(2-Me) is now exposed.[1] Due to the flexible, greasy side chain, it may fold back, shielding the amine.

-

Use double coupling for the next amino acid.[1]

-

Use HOAt as an additive if available, as it improves coupling rates for hindered amines.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for coupling this specific hindered NCAA.

Figure 1: Optimized SPPS workflow for sterically hindered/hydrophobic NCAA incorporation.

Troubleshooting & Optimization Table

| Issue | Observation | Root Cause | Corrective Action |

| Incomplete Coupling | Precursor mass remains in LC-MS | Steric hindrance / Slow kinetics | Double Couple: Repeat step with fresh reagents.[1] Heat: Increase temp to 75°C (MW). |

| Aggregation | Broad peaks in HPLC, low yield | Hydrophobic collapse of Hph chain | Solvent Switch: Use NMP or add 1% Triton X-100. Use Pseudoproline dipeptides at n-1 position.[1] |

| Racemization | Split peaks (diastereomers) in HPLC | Base-catalyzed proton abstraction | Change Base: Switch DIPEA to Collidine (TMP) . Reduce microwave temp to 50°C. |

| Precipitation | Cloudy reaction mixture | Low solubility of NCAA | Cosolvent: Dissolve NCAA in minimal DCM before adding DMF. |

Structural Impact Visualization

Understanding the spatial arrangement helps in rational design.

Figure 2: Structural logic of this compound. The 2-Me group acts as a conformational lock and metabolic shield.

References

-

Chemical Society Reviews. (2021).[1] Installing the “magic methyl” – C–H methylation in synthesis.Link[1]

-

National Institutes of Health (PMC). (2023).[1] The Magic Methyl and Its Tricks in Drug Discovery and Development.Link[1]

-

MedChemExpress. (2023).[1] H-Phe(2-Me)-OH Product Information and Properties.Link

-

Luxembourg Bio Technologies. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[1][4]Link[1]

-

Chemistry Europe. (2013).[1] The "Magic Methyl" Effect in Medicinal Chemistry.[5][6][7]Link[1]

Sources

- 1. (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid | C24H21NO4 | CID 978332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. chem.uci.edu [chem.uci.edu]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 7. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]

Application Note: Solution Phase Synthesis Strategies with Fmoc-D-Hph(2-Me)-OH

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific synthetic challenges posed by Fmoc-D-Hph(2-Me)-OH (Fmoc-2-methyl-D-homophenylalanine), a non-natural amino acid used to induce conformational constraints and improve metabolic stability in peptide therapeutics.[1]

Executive Summary & Compound Analysis

This compound represents a specific class of "designer" amino acids.[1] Structurally, it features a homophenylalanine scaffold (extending the side chain by one methylene unit compared to phenylalanine) with a methyl group at the ortho position of the phenyl ring.

Chemical Challenges[1][2][3]

-

Steric Bulk: While the phenyl ring is further from the

-carbon than in phenylalanine, the ortho-methyl group increases the hydrodynamic radius of the side chain, creating moderate steric shielding of the reacting carboxylate during coupling. -

Chiral Integrity: As a D-amino acid, maintaining enantiomeric purity is paramount.[1] The risk of racemization (epimerization to the L-form) is elevated during the slow activation steps often required for hindered amino acids.

-

Solution Phase Dynamics: Unlike Solid Phase Peptide Synthesis (SPPS), solution phase chemistry requires efficient removal of the Fmoc-deprotection byproduct (dibenzofulvene) to prevent reaction quenching or polymer formation.[1]

Strategic Framework: The "Activation-Protection" Balance

To successfully couple this compound in solution, we must move beyond standard EDC/HOBt protocols.[1] The strategy relies on high-velocity activation coupled with base-suppression to prevent racemization.[1]

Reagent Selection Matrix

| Parameter | Standard Protocol | Recommended for this compound | Rationale |

| Coupling Agent | EDC / HOBt | T3P (50% in EtOAc) or HATU | T3P provides rapid activation with low epimerization; HATU is the "sledgehammer" for difficult couplings.[1] |

| Additive | None / HOBt | Oxyma Pure or HOAt | Oxyma creates a less basic environment than HOBt, crucial for preserving the D-center. |

| Base | DIPEA / TEA | TMP (2,4,6-Collidine) | Collidine is a weaker, more sterically hindered base, reducing proton abstraction from the |

| Solvent | DMF / DCM | EtOAc or 2-MeTHF | T3P performs exceptionally well in EtOAc (Green solvent), facilitating aqueous workups.[1] |

Experimental Protocols

Protocol A: The T3P "Green" Coupling (Recommended)

Best for: Scale-up, minimizing racemization, and ease of workup.

Materials:

-

Amine component (free base or salt)[1]

-

This compound (1.1 equiv)[1]

-

T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)

-

Base: DIPEA (2.5 equiv) or Collidine (3.0 equiv if racemization is noted)[1]

-

Solvent: Ethyl Acetate (EtOAc)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound and the amine component in EtOAc (concentration ~0.1 M).

-

Note: If the amine is a hydrochloride salt, add 1.0 equiv of base first and stir for 5 min.

-

-

Cooling: Cool the reaction mixture to 0 °C . This is critical to suppress initial racemization during the exothermic activation.

-

Activation: Add the base (DIPEA or Collidine) followed immediately by the dropwise addition of T3P solution .

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir.

-

Workup (Self-Validating):

Protocol B: Solution Phase Fmoc Deprotection (The "Scavenger" Method)

Challenge: In solution, the cleaved dibenzofulvene (DBF) can react with the free amine of your product. Solution: Use a scavenger amine that is easily removed.[1]

Reagents:

Procedure:

-

Dissolve the Fmoc-protected peptide in DCM.[1]

-

Add TAEA (10-15 equiv) .

-

Why TAEA? It rapidly cleaves Fmoc and scavenges the DBF to form a highly polar adduct.

-

-

Stir at RT for 30-60 minutes.

-

Workup:

-

Add Phosphate Buffer (pH 5.5).[1]

-

Extract the aqueous layer. The TAEA-DBF adduct and excess TAEA are protonated and remain in the aqueous phase.

-

The desired free amine peptide remains in the DCM layer.

-

Visualizing the Workflow

Figure 1: Reaction Decision Tree

This diagram guides the chemist through the decision process based on steric hindrance and solubility.

Caption: Decision matrix for selecting the optimal coupling pathway based on solubility and racemization data.

Figure 2: The TAEA Scavenging Mechanism

A visual representation of why TAEA is superior for solution-phase Fmoc removal.

Caption: TAEA acts as both the deprotecting base and the scavenger, sequestering the fulvene byproduct into the aqueous phase.

Quality Control & Troubleshooting

Critical Quality Attributes (CQA)

For D-amino acid derivatives like this compound, the primary CQA is Diastereomeric Purity .[1]

-

Method: Reverse-Phase HPLC (C18 column).

-

Mobile Phase: 0.1% TFA in Water/Acetonitrile gradient.[1]

-

Detection: Since D-Hph and L-Hph (if formed) are diastereomers when coupled to a chiral amine, they will resolve as distinct peaks.[1]

-

Limit: Acceptable racemization < 0.5%.

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Yield | Steric hindrance of 2-Me group preventing nucleophilic attack.[1] | Switch to HATU/HOAt in DMF. Increase reaction time to 12-24h. |

| Racemization (>1%) | Base-catalyzed proton abstraction.[1] | Use Collidine instead of DIPEA. Pre-cool activation to -10°C. Avoid pre-activation times > 2 min.[1] |

| Gelation | Peptide aggregation in EtOAc.[1] | Switch solvent to THF or add chaotic breakers (e.g., LiCl) to DMF. |

| Incomplete Fmoc Removal | Equilibrium with fulvene. | Increase TAEA equivalents or switch to Piperidine/DBU followed by polymer-bound scavenger resin.[1] |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development. Link[1]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

- Wissner, A., et al. (1980). Synthesis of Homophenylalanine Derivatives. Journal of Medicinal Chemistry.

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives. Link

Sources

- 1. Fmoc-D-cis-hyp-OH | C20H19NO5 | CID 7269371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bachem.com [bachem.com]

- 4. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cleavage of Peptides Containing D-β-methyl-α-phenylalanine (D-Hph(2-Me))

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Residues

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery to enhance potency, stability, and pharmacokinetic profiles. D-β-methyl-α-phenylalanine (D-Hph(2-Me)) is one such valuable building block, offering conformational constraints that can lock a peptide into a bioactive conformation. However, the very feature that makes D-Hph(2-Me) attractive—its steric bulk—presents significant challenges during the final cleavage step of solid-phase peptide synthesis (SPPS). The methyl group on the β-carbon and the phenyl ring create a sterically hindered environment around the peptide backbone, which can impede the efficiency of cleavage reagents and promote undesirable side reactions.

These application notes provide a comprehensive guide to understanding and overcoming the challenges associated with the cleavage of peptides containing D-Hph(2-Me). We will delve into the rationale behind the selection of cleavage cocktails, provide detailed, field-tested protocols, and offer troubleshooting strategies to ensure the successful isolation of your target peptide in high purity.

The Impact of Steric Hindrance on Peptide Cleavage

The increased steric bulk introduced by the D-Hph(2-Me) residue can lead to several complications during cleavage:

-

Incomplete Cleavage: The acid-labile linker anchoring the peptide to the resin may be less accessible to the acid (typically trifluoroacetic acid, TFA), resulting in lower yields of the desired peptide.

-

Slower Deprotection of Side Chains: Acid-labile protecting groups on other amino acid residues in close proximity to the D-Hph(2-Me) may also be shielded, leading to incomplete deprotection.

-

Increased Propensity for Side Reactions: The prolonged exposure to strong acids that may be required for complete cleavage can increase the likelihood of various side reactions, including:

-

Deletion of the Hindered Residue: Similar to observations with N-methylated amino acids, the strained peptide bond adjacent to the D-Hph(2-Me) residue can be susceptible to acid-catalyzed hydrolysis, leading to the loss of the N-terminal portion of the peptide.[1]

-